molecular formula C16H14O B13977961 2-Cyclohexen-1-one, 3-(1-naphthyl)- CAS No. 42160-94-1

2-Cyclohexen-1-one, 3-(1-naphthyl)-

Cat. No.: B13977961
CAS No.: 42160-94-1
M. Wt: 222.28 g/mol
InChI Key: SCWXBLKCYRMBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexen-1-one, 3-(1-naphthyl)- is an organic compound that belongs to the class of enones It is characterized by a cyclohexenone ring substituted with a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 3-(1-naphthyl)- can be achieved through several methods. One common approach involves the reaction of cyclohexenone with a naphthyl derivative under specific conditions. For instance, the use of a strong base such as sodium hydride or potassium tert-butoxide can facilitate the nucleophilic addition of the naphthyl group to the cyclohexenone ring. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of 2-Cyclohexen-1-one, 3-(1-naphthyl)- may involve catalytic processes. Catalysts such as palladium or nickel complexes can be employed to enhance the efficiency of the reaction. The use of continuous flow reactors can also improve the scalability and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 3-(1-naphthyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the naphthyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or sulfuric acid can facilitate electrophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthyl-substituted ketones or carboxylic acids.

    Reduction: Formation of naphthyl-substituted alcohols or alkanes.

    Substitution: Introduction of halogens or other functional groups onto the naphthyl ring.

Scientific Research Applications

2-Cyclohexen-1-one, 3-(1-naphthyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 3-(1-naphthyl)- involves its interaction with specific molecular targets. The enone moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, thereby exerting its biological effects. The naphthyl group can also participate in π-π interactions with aromatic residues in proteins, further influencing its activity.

Comparison with Similar Compounds

2-Cyclohexen-1-one, 3-(1-naphthyl)- can be compared with other similar compounds such as:

    Cyclohexenone: Lacks the naphthyl substitution, making it less complex and potentially less active in certain applications.

    3-Methyl-2-cyclohexen-1-one: Contains a methyl group instead of a naphthyl group, resulting in different chemical properties and reactivity.

    2-Cyclohexen-1-one, 3-phenyl-: Substituted with a phenyl group, which may have different steric and electronic effects compared to the naphthyl group.

The uniqueness of 2-Cyclohexen-1-one, 3-(1-naphthyl)- lies in its combination of the cyclohexenone and naphthyl moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

42160-94-1

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

3-naphthalen-1-ylcyclohex-2-en-1-one

InChI

InChI=1S/C16H14O/c17-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-2,4-6,9-11H,3,7-8H2

InChI Key

SCWXBLKCYRMBOX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC(=O)C1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.